1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Descripción general

Descripción

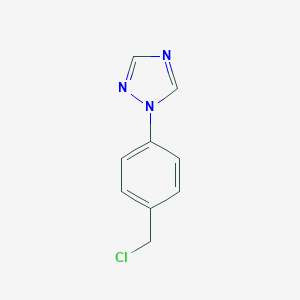

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Métodos De Preparación

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:

Chloromethylation of Aromatic Compounds: The initial step involves the chloromethylation of a phenyl ring.

Formation of the Triazole Ring: The chloromethylated aromatic compound is then reacted with hydrazine derivatives to form the triazole ring.

Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the triazole ring into more saturated derivatives.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antifungal and antibacterial properties. The chloromethyl group can also form covalent bonds with nucleophilic sites in biomolecules, enhancing its reactivity and potency .

Comparación Con Compuestos Similares

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

1-(4-Methylphenyl)-1H-1,2,4-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole: Contains a bromomethyl group instead of chloromethyl, which can affect its chemical properties and reactivity.

1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole: Features a hydroxymethyl group, making it more hydrophilic and altering its biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties. The findings are supported by various studies and data tables.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of nitrogen-containing heterocycles that have gained significant attention due to their broad spectrum of biological activities. They serve as key components in several clinically approved drugs, including antifungals like itraconazole and voriconazole, and anticancer agents such as letrozole and anastrozole . The structural diversity of triazoles allows for modifications that can enhance their pharmacological properties.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial activity. In particular:

- Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives have been reported as low as 0.12 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa.

- A study highlighted that derivatives with chloromethyl groups exhibited significant antibacterial effects; specifically, compounds with a 4-chloromethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(4-(Chloromethyl)phenyl)-Triazole | 0.12 - 1.95 | E. coli, S. aureus |

| 4-Amino-5-aryl-4H-triazoles | 5 | B. subtilis |

| Phenylpiperazine-triazole hybrids | 0.125 - 64 | Various microorganisms |

Antifungal Activity

The antifungal potential of triazoles is well-documented. The compound in focus has been shown to possess strong antifungal properties:

- Structure-Activity Relationship (SAR) studies suggest that modifications to the triazole ring can significantly influence antifungal efficacy .

- Compounds with the triazole moiety have demonstrated effectiveness against various fungal strains, with some exhibiting IC50 values comparable to established antifungals like fluconazole.

Table 2: Antifungal Efficacy of Triazole Derivatives

| Compound | IC50 (µg/mL) | Fungal Strain |

|---|---|---|

| 1-(4-(Chloromethyl)phenyl)-Triazole | <10 | Candida albicans |

| Voriconazole | <0.5 | Aspergillus fumigatus |

Anticancer Activity

The anticancer properties of triazoles have also been investigated:

- Recent studies indicate that certain derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .

- The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against these cell lines.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(4-(Chloromethyl)phenyl)-Triazole | 5.9 | A549 |

| Cisplatin | 15.37 | A549 |

| New Triazole Derivative | <10 | MCF7 |

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have been evaluated using assays such as DPPH and ABTS:

- Compounds derived from triazoles exhibit significant antioxidant activity, with some showing IC50 values comparable to ascorbic acid .

Table 4: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| 1-(4-(Chloromethyl)phenyl)-Triazole | 0.397 | ABTS |

| Ascorbic Acid | 0.87 | ABTS |

Propiedades

IUPAC Name |

1-[4-(chloromethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMMNZIASWFWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649790 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-53-3 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.